

# physical and chemical characteristics of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

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An In-Depth Technical Guide to **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid**: Properties, Handling, and Application in Suzuki-Miyaura Coupling

## Section 1: Introduction and Overview

**(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid**, identified by CAS Number 221006-63-9, is a highly functionalized aromatic building block pivotal to modern organic synthesis.<sup>[1]</sup><sup>[2]</sup> Its structure incorporates a phenyl ring substituted with three key functional groups: a boronic acid, a methoxy ether, and a methyl ester. This strategic arrangement of an ortho-methoxy group, a meta-boronic acid group, and a para-ester group makes it a versatile reagent for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.<sup>[3]</sup><sup>[4]</sup> The presence of both electron-donating (methoxy) and electron-withdrawing (methoxycarbonyl) groups on the phenyl ring can modulate the electronic properties and reactivity of the molecule, offering fine control in the synthesis of substituted biaryl compounds. This guide provides a senior-level perspective on its core characteristics, practical applications, and handling protocols, designed for researchers and drug development professionals.

Caption: Key functional groups on the aromatic core.

## Section 2: Physicochemical Characteristics

A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The data for **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** are summarized below. It is critical to note that while some data are derived from experimental sources for related isomers, others are predicted values and should be treated as such.

Property	Value	Source(s)
CAS Number	221006-63-9	[1][2][5]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BO <sub>5</sub>	[6][7]
Molecular Weight	209.99 g/mol	[6][7]
Appearance	Solid	[7]
Melting Point	Data not available (Isomer: 102-107 °C)	[8]
Boiling Point	408.3 ± 55.0 °C (Predicted)	[1]
Density	1.26 ± 0.1 g/cm <sup>3</sup> (Predicted)	[1]
Solubility	Soluble in most polar organic solvents (General)	[9]

## Stability and Storage

**Expertise & Experience:** Boronic acids as a class of compounds exhibit a known propensity for dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium reaction that can be driven by the removal of water. The presence of boroxine impurities can complicate stoichiometry calculations and may affect reaction kinetics.

To ensure the integrity and reactivity of **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid**, the following storage protocol is strongly recommended:

- Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.[\[1\]](#)
- Temperature: Maintain in a refrigerated environment (2-8°C).[\[1\]](#) Low temperatures slow the rate of potential degradation pathways.
- Handling: When handling the reagent, work swiftly to minimize exposure to ambient air and moisture. Use of a glovebox or Schlenk line techniques is ideal for weighing and dispensing the material for sensitive applications.

## Quality Control and Characterization

Trustworthiness: It is important for the end-user to recognize that commercial availability, particularly for specialized reagents, does not always guarantee the presence of extensive, publicly available analytical data. For **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid**, detailed experimental spectroscopic data like  $^1\text{H}$  or  $^{13}\text{C}$  NMR spectra are not readily found in public databases.[\[10\]](#)[\[11\]](#)

Therefore, a critical, self-validating step for any researcher is to perform in-house characterization to confirm the identity and purity of the received material prior to its use in a synthetic sequence. Standard analytical methods include:

- NMR Spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{11}\text{B}$ ): To confirm the chemical structure and identify potential impurities.
- Mass Spectrometry (MS): To verify the molecular weight.
- Melting Point Analysis: To assess purity, comparing batch-to-batch consistency.

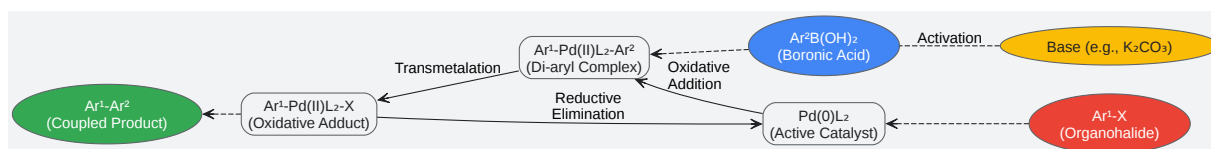
## Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[\[4\]](#) This reaction couples the boronic acid with an organohalide (or triflate) using a palladium catalyst and a base.[\[3\]](#)

## Mechanistic Causality

The reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

- **Oxidative Addition:** The active Pd(0) catalyst oxidatively inserts into the carbon-halide bond of the organohalide ( $\text{Ar}^1\text{-X}$ ), forming a Pd(II) complex.
- **Transmetalation:** The boronic acid ( $\text{Ar}^2\text{-B(OH)}_2$ ), activated by a base, forms a boronate species ( $\text{Ar}^2\text{-B(OR)}_3^-$ ). This activated species transfers its aryl group ( $\text{Ar}^2$ ) to the Pd(II) center, displacing the halide and forming a new Pd(II)-di-aryl complex. The choice of base is crucial; it must be strong enough to form the boronate but not so strong as to cause unwanted side reactions, such as hydrolysis of the ester group.[3]
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond ( $\text{Ar}^1\text{-Ar}^2$ ) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

## Section 4: Experimental Protocol: A Self-Validating Workflow

This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling.

Objective: To couple **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** with a generic aryl bromide (e.g., 4-bromoanisole).

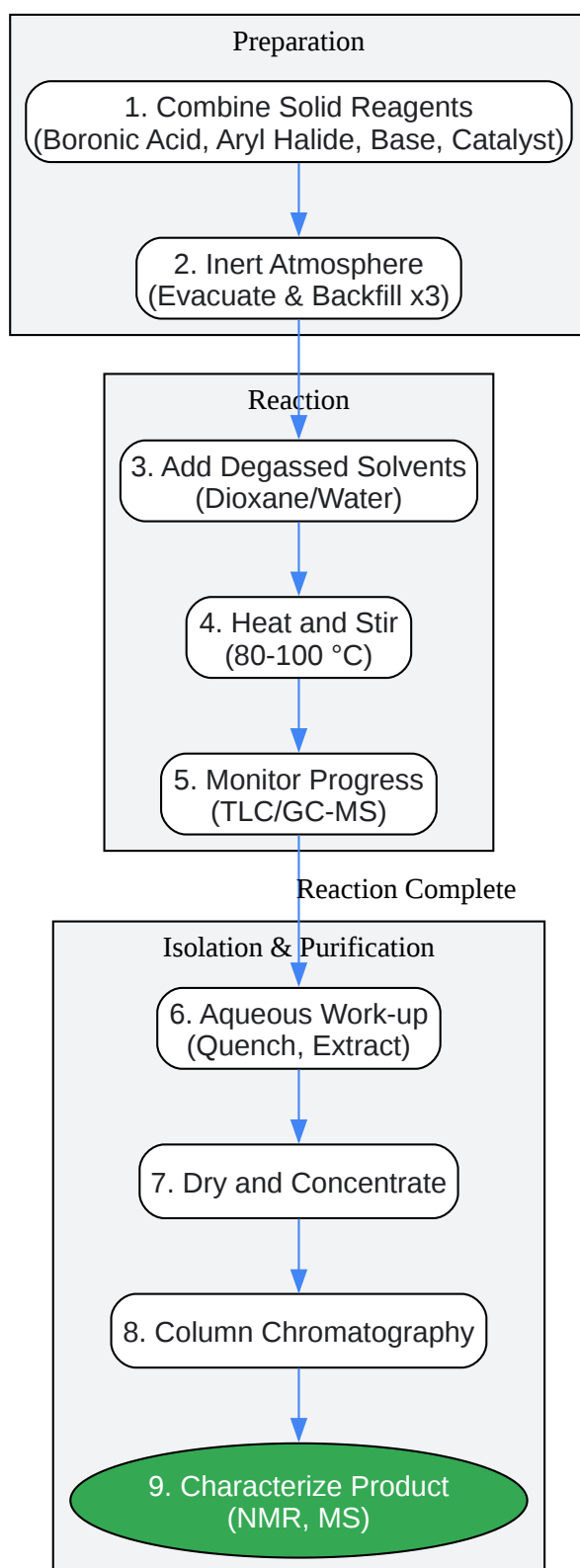
## Reagents and Equipment

- **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** (1.2 equiv.)
- Aryl Bromide (1.0 equiv.)
- Palladium(II) Acetate ( $\text{Pd}(\text{OAc})_2$ , 2 mol%)
- SPhos (4 mol%)
- Potassium Phosphate ( $\text{K}_3\text{PO}_4$ , 2.0 equiv.)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Schlenk flask or reaction vial with a magnetic stir bar
- Inert gas supply (Argon or Nitrogen)
- Standard glassware for work-up and purification
- TLC plates and column chromatography supplies (Silica gel, solvents)

## Step-by-Step Methodology

- Preparation (Self-Validation): In a Schlenk flask, combine the aryl bromide (1.0 mmol), **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** (1.2 mmol),  $\text{K}_3\text{PO}_4$  (2.0 mmol),  $\text{Pd}(\text{OAc})_2$  (0.02 mmol), and SPhos (0.04 mmol).
  - Causality: The use of a bulky, electron-rich phosphine ligand like SPhos accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps, improving overall efficiency.
- Inerting the System: Seal the flask, and evacuate and backfill with inert gas three times. This is a critical step to remove oxygen, which can oxidize and deactivate the  $\text{Pd}(0)$  catalyst.

- Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent must be degassed (e.g., by sparging with argon for 20-30 minutes) to prevent catalyst poisoning.
- Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100°C and stir vigorously.
  - Trustworthiness: The reaction progress should be monitored to establish a validated endpoint. After 1-2 hours, take a small aliquot, dilute it, and spot it on a TLC plate against the starting materials to check for consumption of the limiting reagent (aryl bromide).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
  - Causality: This aqueous work-up removes the inorganic base ( $K_3PO_4$ ) and other water-soluble byproducts.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure biaryl product.



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Caption: A validated experimental workflow for Suzuki-Miyaura coupling.

## Section 5: Safety and Handling

Authoritative Grounding: Based on safety data for closely related phenylboronic acid derivatives, **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** should be handled as a hazardous chemical.

- Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation. May also cause respiratory irritation.[12]
- Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.
- Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of the powder. Avoid generating dust.
- Storage: As detailed in Section 2.1, store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area.[1]

## Section 6: Conclusion

**(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** is a valuable and versatile reagent for synthetic organic chemistry. Its trifunctional nature provides a handle for constructing elaborate molecular frameworks essential for pharmaceutical and materials research. While its inherent stability requires careful storage and handling, its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction is well-established. By following validated protocols and exercising due diligence in material characterization, researchers can effectively leverage this compound to achieve their synthetic goals.

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- To cite this document: BenchChem. [physical and chemical characteristics of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588785#physical-and-chemical-characteristics-of-2-methoxy-5-methoxycarbonyl-phenyl-boronic-acid]

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